4-Amino-5-cyano-pent-4-enoic acid
Description
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(Z)-4-amino-5-cyanopent-4-enoic acid |
InChI |
InChI=1S/C6H8N2O2/c7-4-3-5(8)1-2-6(9)10/h3H,1-2,8H2,(H,9,10)/b5-3- |
InChI Key |
QWSFKSGKORAYFI-HYXAFXHYSA-N |
Isomeric SMILES |
C(CC(=O)O)/C(=C/C#N)/N |
Canonical SMILES |
C(CC(=O)O)C(=CC#N)N |
Origin of Product |
United States |
Preparation Methods
Olefination of Carbonyl Precursors
One common method involves the Wittig or related olefination reactions of 4-oxopentanoic acid derivatives to install the alkene functionality at the 4-position:
- A phosphonium ylide (e.g., methyltriphenylphosphonium bromide) is generated and reacted with 4-oxopentanoic acid under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran).
- The reaction proceeds with formation of the pent-4-enoic acid framework.
- Subsequent steps introduce the amino and cyano groups.
This method allows for high regioselectivity and functional group tolerance.
Cyanation and Amination Steps
- Cyanation at the 5-position can be achieved by nucleophilic displacement or addition of cyanide sources (e.g., sodium cyanide) to suitable precursors bearing leaving groups.
- Amination at the 4-position may be performed by substitution reactions or by using protected amino acid derivatives that are later deprotected.
Partial Hydrogenation of Alkynyl Intermediates
- Alkynyl precursors (e.g., sodium acetylide derivatives) can be partially hydrogenated to vinyl groups, forming the alkene at the 4-position.
- This method is useful when starting from carbonyl compounds and acetylides, followed by functional group transformations to install amino and cyano groups.
Reaction Conditions and Purification
- Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Solvents such as tetrahydrofuran, diethyl ether, or acetone are commonly used.
- Temperature control is crucial, with reactions performed at room temperature or reflux depending on the step.
- Workup involves quenching with acids or bases, extraction with organic solvents (e.g., ethyl acetate, dichloromethane), and drying over anhydrous salts (e.g., magnesium sulfate).
- Purification is achieved by crystallization or chromatographic techniques.
Data Table Summarizing Key Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Olefination | 4-oxopentanoic acid | Methyltriphenylphosphonium bromide, t-BuOK, THF, reflux overnight | 4-Methylpent-4-enoic acid | ~70 | High regioselectivity, key alkene formation |
| 2 | Cyanation | 4-substituted pentenoic acid | Sodium cyanide or equivalent | 5-Cyano derivative | Variable | Requires careful control to avoid side reactions |
| 3 | Amination | 5-cyano-pent-4-enoic acid | Amination reagents or amino acid derivatives | This compound | Variable | Amino group introduction, may require protection/deprotection |
| 4 | Partial hydrogenation | Alkynyl precursors | Hydrogen gas, Pd/C catalyst, controlled conditions | Vinyl-substituted intermediates | Variable | Used for selective alkene formation |
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyano-pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group, forming diamino derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, diamino derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 4-Amino-5-cyano-pent-4-enoic acid exhibit significant anticancer properties. In vitro studies have shown that certain synthesized compounds based on this structure can inhibit the growth of human cancer cell lines more effectively than established reference compounds. For instance, compounds derived from this acid have been evaluated for their cytotoxic effects against various cancer types, demonstrating promising results in reducing cell viability and inducing apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. The inhibition of these enzymes can alter metabolic processes, potentially providing benefits in conditions such as diabetes and obesity .
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing novel heterocyclic compounds. These derivatives often exhibit enhanced biological activities compared to the parent compound. For example, researchers have synthesized various benzimidazole derivatives using this compound, leading to new candidates for drug development with improved pharmacological profiles .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Investigations into its effects on neuronal cell lines have shown potential in reducing oxidative stress and improving cell survival under neurotoxic conditions .
Case Study 1: Anticancer Screening
A study published in Egyptian Journal of Chemistry evaluated several derivatives of this compound for their anticancer activities against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting a higher potency .
Case Study 2: Enzyme Activity Modulation
Another research project focused on the enzyme inhibitory activity of this compound derivatives against angiotensin-converting enzyme (ACE). The findings revealed that some derivatives had comparable or superior inhibitory effects compared to established ACE inhibitors, indicating their potential use in treating hypertension and related cardiovascular conditions .
Mechanism of Action
The mechanism of action of 4-Amino-5-cyano-pent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to these targets, influencing various biochemical pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 4-Amino-5-cyano-pent-4-enoic acid and its analogs:
Key Differences and Implications
Functional Groups and Reactivity: The cyano group in this compound enhances electrophilicity at carbon 5, enabling nucleophilic additions or cyclization reactions. This contrasts with the difluoro substituents in 4-Amino-5,5-difluoropentanoic acid, which increase metabolic stability and lipophilicity . The aromatic phenyl group in (2S)-Amino-3,3-Dimethyl-4-Phenyl-pent-4-enoic acid facilitates π-π stacking in biological targets, whereas the methoxy group in 4-Amino-2-fluoro-5-methoxybenzoic acid improves solubility and hydrogen bonding .
Biological Activity: 4-Amino-2-fluoro-5-methoxybenzoic acid () is noted for its role in kinase inhibition, while 5-(Benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoic acid () may target proteases due to its bulky substituents. The target compound’s cyano group could confer unique binding properties to enzymes or receptors.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 4-Amino-5-cyano-pent-4-enoic acid, and how can reaction progress be monitored?
- Methodological Answer : Synthesis typically involves stepwise functionalization of a pentenoic acid backbone. Key steps include introducing the cyano group at position 5 and the amino group at position 4. Reaction progress can be monitored using thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) to assess final product purity. Retention factors (Rf) in TLC and retention times in HPLC should be compared against authentic standards .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the amino and cyano groups, while infrared (IR) spectroscopy validates functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. Cross-referencing spectral data with computational predictions (e.g., using SMILES or InChi descriptors) ensures structural accuracy .
Q. What are the recommended purity assessment methods for this compound in preclinical studies?
- Methodological Answer : Purity should be assessed via HPLC with UV detection (λ ~210–260 nm for amino/cyano absorption). Column choice (e.g., C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile/water with 0.1% formic acid) are critical. Quantify impurities using area normalization or external calibration curves .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in compound purity or assay conditions. Standardize biological assays using a common reference batch of the compound (≥98% purity by HPLC). Perform dose-response curves under controlled pH and temperature. Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
Q. What methodologies enhance the enantioselective synthesis of this compound?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis during the amino-group introduction. For example, use L-proline-derived catalysts for stereocontrol. Post-synthesis, chiral HPLC with amylose-based columns can separate enantiomers. Confirm enantiomeric excess (ee) using polarimetry or circular dichroism (CD) spectroscopy .
Q. What experimental approaches are recommended for studying the degradation kinetics of this compound under physiological conditions?
- Methodological Answer : Conduct stability studies in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C). Monitor degradation via UV-Vis spectroscopy at characteristic wavelengths (e.g., 230–250 nm for cyano groups). Use kinetic modeling (e.g., first-order decay) to calculate half-life. Compare degradation profiles under varying oxidative/stress conditions (e.g., H₂O₂ exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
